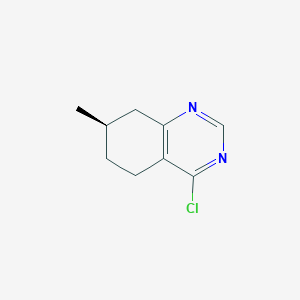
(r)-4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline is a heterocyclic organic compound with a quinazoline core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloroaniline with methyl acrylate, followed by cyclization using a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of ®-4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties.
Applications De Recherche Scientifique
®-4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloroquinazoline: Lacks the tetrahydro and methyl groups, making it less saturated and potentially less stable.
7-Methylquinazoline: Similar structure but without the chlorine atom, which can affect its reactivity and biological activity.
5,6,7,8-Tetrahydroquinazoline: Lacks both the chlorine and methyl groups, altering its chemical properties.
Uniqueness
®-4-Chloro-7-methyl-5,6,7,8-tetrahydroquinazoline is unique due to the presence of both the chlorine and methyl groups, which can enhance its reactivity and potential biological activities. These modifications can lead to improved stability and specificity in its interactions with molecular targets.
Propriétés
Formule moléculaire |
C9H11ClN2 |
|---|---|
Poids moléculaire |
182.65 g/mol |
Nom IUPAC |
(7R)-4-chloro-7-methyl-5,6,7,8-tetrahydroquinazoline |
InChI |
InChI=1S/C9H11ClN2/c1-6-2-3-7-8(4-6)11-5-12-9(7)10/h5-6H,2-4H2,1H3/t6-/m1/s1 |
Clé InChI |
VZQHHXDPAXHZLP-ZCFIWIBFSA-N |
SMILES isomérique |
C[C@@H]1CCC2=C(C1)N=CN=C2Cl |
SMILES canonique |
CC1CCC2=C(C1)N=CN=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


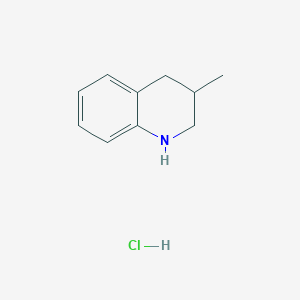
![5-Hydroxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11911737.png)
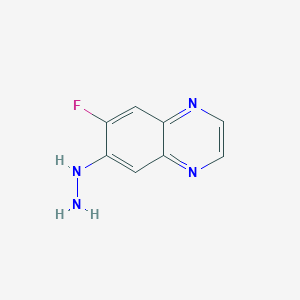
![2-Thia-1-azaspiro[3.5]nonane 2,2-dioxide](/img/structure/B11911754.png)
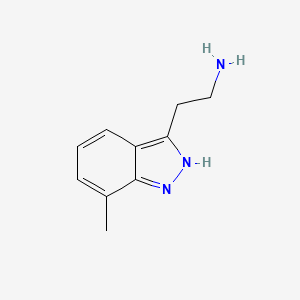
![N'-[(Trimethylsilyl)oxy]butanimidamide](/img/structure/B11911773.png)
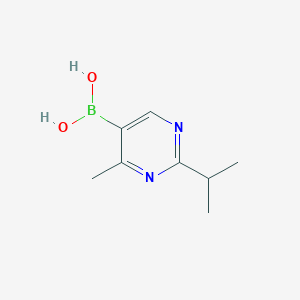

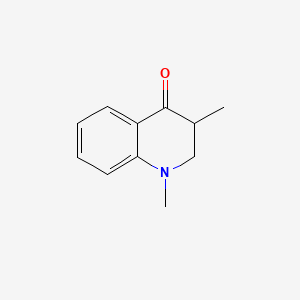
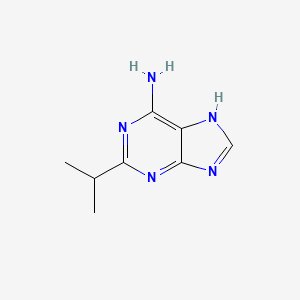
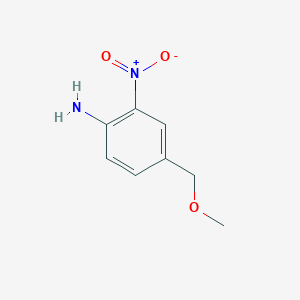
![2,3,5-Trimethyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11911802.png)
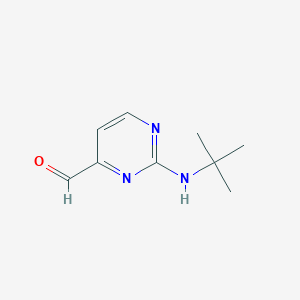
![6-Methoxy-1H-imidazo[4,5-b]pyridine-2(3H)-thione](/img/structure/B11911814.png)
